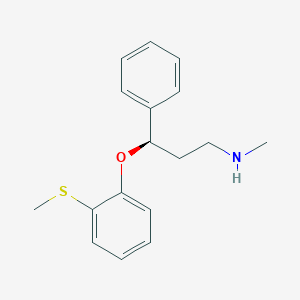

(R)-Thionisoxetine

Description

Contextualization of (R)-Thionisoxetine as a Selective Norepinephrine (B1679862) Reuptake Inhibitor

This compound is a potent and selective inhibitor of the norepinephrine (NE) reuptake site. nih.gov Its mechanism of action involves blocking the norepinephrine transporter (NET), which leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. ontosight.ai This enhancement of noradrenergic neurotransmission underlies its pharmacological effects. ontosight.ai

The compound, also known by its developmental code LY368975, demonstrates high affinity and selectivity for the norepinephrine transporter over other monoamine transporters, such as those for serotonin (B10506) (SERT) and dopamine (B1211576) (DAT). nih.govportico.org Research has shown that the (R)-enantiomer of thionisoxetine (B1682320) is significantly more potent than its (S)-enantiomer. nih.gov Specifically, the (R) enantiomer was found to be approximately 70-fold more potent at inhibiting the uptake of norepinephrine compared to its effect on serotonin uptake. nih.gov

Studies have quantified the binding affinity of this compound, revealing a K_i value of 0.20 nM for [³H]-nisoxetine binding to the norepinephrine transporter. nih.gov This high potency distinguishes it as a powerful research tool for investigating the roles of norepinephrine in the central and peripheral nervous systems. nih.gov

| Compound | Binding Affinity (K_i) at Rat NET | Selectivity (NET vs. SERT) | Selectivity (NET vs. DAT) |

|---|---|---|---|

| (R)-Nisoxetine | 0.46 nM | ~343-fold | ~821-fold |

| This compound | 0.20 nM | ~70-fold (uptake inhibition) | Data not specified |

| Reboxetine (B1679249) | 1.1 nM | ~117-fold | >9090-fold |

| (R)-Tomoxetine (Atomoxetine) | 5 nM (human NET) | ~15-fold | ~290-fold |

Historical Development and Significance of Nisoxetine (B1678948) Analogues in Research

The development of this compound is rooted in the broader history of research into monoamine reuptake inhibitors for the treatment of depression and other neurological disorders. nih.govwikipedia.org In the 1970s, researchers at Eli Lilly and Company sought to develop antidepressant agents with improved side-effect profiles compared to the then-available tricyclic antidepressants (TCAs). nih.govwikipedia.org This research was spurred by the theory that enhancing norepinephrine transmission could alleviate symptoms of depression. wikipedia.org

The investigation began with the observation that the antihistamine diphenhydramine (B27) could inhibit monoamine uptake. wikipedia.orgimrpress.com This led to the synthesis of a series of phenoxyphenylpropylamines, which included the compound nisoxetine. nih.govimrpress.com Nisoxetine was identified as a potent and selective inhibitor of norepinephrine uptake. wikipedia.org

Further exploration of this chemical class led to the synthesis of various analogues. One of the most significant outcomes of this research was the discovery of fluoxetine, an analogue of nisoxetine, which proved to be a potent and selective serotonin reuptake inhibitor (SSRI). nih.gov this compound emerged from this lineage as a sulfur-containing analogue of nisoxetine. portico.org It was synthesized and evaluated as a novel analogue and was found to be even more potent than (R)-nisoxetine in inhibiting norepinephrine uptake. nih.gov The significance of these nisoxetine analogues lies in their contribution to the development of more selective pharmacological tools and therapeutic agents, allowing for a more precise understanding and modulation of specific neurotransmitter systems. nih.gov

Overview of Key Academic Research Domains for this compound

The potent and selective nature of this compound has made it a valuable tool in several key areas of academic research.

One significant area of investigation is in the study of feeding behavior and obesity . Research in animal models has demonstrated that this compound can reduce food consumption. nih.gov For instance, in rats deprived of food, the compound suppressed food intake after the reintroduction of feed. nih.gov In non-fasted rats, it produced a dose-dependent reduction in the consumption of sweetened condensed milk. nih.gov These findings suggest that compounds of this class could be useful in exploring the neurobiological mechanisms of appetite control. nih.gov

Another research domain where this compound has been utilized is in the study of pain perception . Studies have examined its effects in models of inflammatory pain. For example, in the carrageenan test in rats, this compound produced a complete reversal of thermal hyperalgesia and a significant reversal of mechanical allodynia. patsnap.com This highlights its utility in research aimed at understanding the role of norepinephrine in pain pathways.

Furthermore, this compound has been employed in studies of lower urinary tract function . capes.gov.br While some norepinephrine reuptake inhibitors have shown effects on bladder capacity and sphincter activity, one study in cats indicated that this compound alone did not produce significant effects on these parameters under the experimental conditions. capes.gov.br This type of research helps to differentiate the complex roles of various neurotransmitters in the control of the urinary system.

Finally, this compound has been synthesized with a carbon-11 (B1219553) radiolabel to be used as a potential radioligand for Positron Emission Tomography (PET) imaging. patsnap.com This application would allow for the in vivo visualization and quantification of norepinephrine transporters in the brain, offering a powerful method for studying neuropsychiatric and neurodegenerative diseases. portico.orgpatsnap.com

| Compound Name |

|---|

| This compound |

| (S)-Thionisoxetine |

| Nisoxetine |

| (R)-Nisoxetine |

| Reboxetine |

| (R)-Tomoxetine (Atomoxetine) |

| Fluoxetine |

| Diphenhydramine |

| Desipramine |

| Venlafaxine |

| Duloxetine |

| S-norfluoxetine |

| Methiothepin |

| Metaraminol (B1676334) |

| 6-hydroxydopamine |

Structure

3D Structure

Properties

Molecular Formula |

C17H21NOS |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(3R)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m1/s1 |

InChI Key |

NDVZIUGCCMZHLG-OAHLLOKOSA-N |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2SC |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |

Origin of Product |

United States |

Chemical Synthesis and Stereochemistry of R Thionisoxetine

Stereoselective Synthetic Methodologies for (R)-Thionisoxetine and its Enantiomers

The synthesis of (R)- and (S)-thionisoxetine is achieved through multi-step synthetic routes. patsnap.comresearchgate.net These methods are designed to produce the individual enantiomers with high purity, which is crucial for their distinct pharmacological activities. While specific, detailed step-by-step synthetic schemes are often proprietary or found within dense scientific literature, the general approach involves the construction of the core 3-(2-thiomethylphenoxy)-3-phenylpropanamine structure.

A common strategy involves the stereoselective reduction of a ketone precursor to establish the chiral center. This can be accomplished using chiral reducing agents or through catalytic asymmetric reduction, ensuring the desired (R) or (S) configuration at the carbon atom bearing the hydroxyl group, which is later converted to the amine. The synthesis also involves the coupling of the phenoxy and phenylpropylamine moieties. The introduction of the N-methyl group is a key final step to yield thionisoxetine (B1682320).

The des-methyl precursors of both (R)- and (S)-thionisoxetine are also synthesized as they are essential for the subsequent radiolabeling process. patsnap.comresearchgate.net The stereoselective synthesis ensures that the final products are enantiomerically pure, which is critical for their intended biological applications. sci-hub.seresearchgate.net

Strategies for Enantiomeric Resolution and Purity Assessment

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules like this compound. While stereoselective synthesis aims to produce a single enantiomer, resolution techniques are often employed to separate any remaining racemic mixture. libretexts.org

One common method for resolving enantiomers is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic mixture with a chiral resolving agent, an enantiomerically pure acid or base, to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. libretexts.org Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original compound.

The enantiomeric purity of this compound and its intermediates is typically assessed using chiral High-Performance Liquid Chromatography (HPLC). patsnap.com Chiral HPLC columns contain a stationary phase that is itself chiral, allowing for the differential interaction and separation of the enantiomers. This analytical technique is crucial for confirming the success of both stereoselective synthesis and enantiomeric resolution, ensuring that the final product meets the required high level of enantiomeric excess.

Radiolabeling Techniques for Positron Emission Tomography (PET) Applications

PET is a powerful in vivo imaging technique that utilizes radiotracers to visualize and quantify physiological processes. uspnf.comnih.gov The development of radiolabeled versions of this compound allows for the non-invasive study of the norepinephrine (B1679862) transporter (NET) in the brain. researchgate.netnih.gov

(R)- and (S)-thionisoxetine have been successfully radiolabeled with carbon-11 (B1219553) ([11C]), a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes. patsnap.comdntb.gov.uacnr.it The radiosynthesis is typically carried out using [11C]methyl iodide ([11C]CH3I) as the radiolabeling agent. researchgate.net

The process involves the N-methylation of the corresponding des-methyl precursor of (R)- or (S)-thionisoxetine with [11C]CH3I. patsnap.comresearchgate.net This reaction is usually performed in an automated synthesis module to handle the radioactivity safely and efficiently. The resulting 11C- or 11C-thionisoxetine is then purified using HPLC.

The radiochemical yield for the synthesis of [11C]thionisoxetine is reported to be around 26% (decay-corrected), with a specific radioactivity ranging from 2 to 3 Ci/µmol. patsnap.comresearchgate.net Importantly, HPLC analyses using a chiral column have confirmed that no racemization occurs during the radiolabeling process, and the isomers are synthesized with high enantiomeric purity. patsnap.com

While direct fluorine-18 (B77423) ([18F]) labeling of thionisoxetine is not prominently described, the synthesis of [18F]-labeled analogues of related compounds, such as reboxetine (B1679249), provides insight into the strategies that could be employed. researchgate.netnih.gov Fluorine-18 is another important PET radionuclide with a longer half-life of approximately 109.8 minutes, which can be advantageous for certain imaging studies. openmedscience.comwikipedia.org

The radiosynthesis of [18F]-labeled analogues often involves nucleophilic substitution reactions where [18F]fluoride is introduced into a precursor molecule containing a suitable leaving group. nih.govfrontiersin.org For example, the synthesis of [18F]-labeled reboxetine analogues has been achieved by reacting a tosylate precursor with [18F]fluoride, followed by deprotection steps. nih.gov These automated processes can yield radiochemically pure products with high specific activity. nih.govrsc.org

The development of [18F]-labeled NET tracers is an active area of research, aiming to provide radioligands with favorable properties for PET imaging. researchgate.netnih.gov

Analytical Characterization of Synthesized and Radiosynthesized Products

The comprehensive characterization of both the non-radioactive ("cold") standards and the radiolabeled thionisoxetine is essential to ensure their identity, purity, and suitability for use. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. As mentioned, chiral HPLC is used to determine enantiomeric purity. patsnap.com Reversed-phase HPLC is also used to assess the chemical and radiochemical purity of the final products. researchgate.net

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, further confirming the elemental composition. sci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation, providing detailed information about the chemical environment of the atoms within the molecule.

Molecular Pharmacology and Target Interaction Profile of R Thionisoxetine

Mechanism of Action: Potent Inhibition of Norepinephrine (B1679862) Reuptake

(R)-Thionisoxetine exerts its pharmacological effects primarily through the potent and selective inhibition of the norepinephrine transporter (NET). The NET is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. wikipedia.orgnih.gov This reuptake process is a primary mechanism for terminating noradrenergic signaling. wikipedia.org By blocking the NET, this compound effectively increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism of action is the foundation of its pharmacological profile. nih.govmayoclinic.orgamericanaddictioncenters.org

Norepinephrine Transporter (NET) Binding Affinity and Selectivity

Quantitative binding assays have demonstrated that this compound possesses a very high affinity for the norepinephrine transporter. The inhibition constant (Ki) is a measure of a compound's binding affinity, with lower values indicating higher affinity. Studies have reported a Ki value for this compound at the NET of approximately 0.20 nM. nih.gov This sub-nanomolar affinity underscores its potency as a NET inhibitor, placing it among the most powerful inhibitors identified for this transporter. nih.gov

Table 1: Binding Affinity of this compound for the Norepinephrine Transporter (NET)

| Compound | Transporter | Ki (nM) |

|---|---|---|

| This compound | NET | 0.20 nih.gov |

A critical aspect of the pharmacological profile of this compound is its high selectivity for the norepinephrine transporter over other monoamine transporters, namely the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govwikipedia.org This selectivity is crucial in defining its specific effects on the noradrenergic system while minimizing interactions with serotonergic and dopaminergic pathways.

Research has shown that this compound is significantly more potent in inhibiting norepinephrine uptake compared to serotonin uptake. One study found it to be approximately 70-fold more potent at inhibiting norepinephrine reuptake than serotonin reuptake. nih.gov This indicates a much lower affinity for SERT. Its affinity for DAT is also considerably lower than for NET, contributing to its classification as a selective norepinephrine reuptake inhibitor (NRI). nih.gov

Table 2: Comparative Binding Affinities and Selectivity of this compound

| Transporter | Ki (nM) | Selectivity Ratio (Ki SERT / Ki NET) |

|---|---|---|

| NET | 0.20 nih.gov | N/A |

| SERT | ~14 | ~70-fold nih.gov |

| DAT | Data not consistently available | N/A |

(Note: The Ki for SERT is estimated based on the 70-fold lower potency for 5-HT uptake inhibition compared to NE uptake inhibition.)

The binding of thionisoxetine (B1682320) to monoamine transporters is highly enantioselective, meaning the two stereoisomers, this compound and (S)-Thionisoxetine, exhibit significantly different binding affinities. The (R)-enantiomer is substantially more potent at the norepinephrine transporter than the (S)-enantiomer. nih.gov This stereoselectivity is a common feature for many pharmacologically active compounds that interact with specific biological targets like transporters. The specific three-dimensional conformation of the (R)-enantiomer allows for a more optimal interaction with the binding site on the NET, leading to its higher affinity and inhibitory potency.

Table 3: Enantioselective Binding at the Norepinephrine Transporter (NET)

| Enantiomer | Transporter | Binding Potency |

|---|---|---|

| This compound | NET | Significantly more potent nih.gov |

| (S)-Thionisoxetine | NET | Less potent nih.gov |

Biochemical Modulation of Noradrenergic Neurotransmission at the Synaptic Cleft

The primary biochemical consequence of this compound's interaction with the norepinephrine transporter is the modulation of noradrenergic neurotransmission. By inhibiting norepinephrine reuptake, the compound leads to an accumulation of norepinephrine in the synaptic cleft, the space between neurons. mayoclinic.orgamericanaddictioncenters.org

This elevated concentration of synaptic norepinephrine results in several downstream effects:

Increased Receptor Activation: With higher levels of norepinephrine available in the synapse for a longer duration, there is an increased activation of both presynaptic and postsynaptic adrenergic receptors.

Enhanced Signal Transduction: The enhanced receptor activation leads to a more robust and prolonged signal transduction cascade within the postsynaptic neuron, amplifying the effects of noradrenergic signaling.

Modulation of Neuronal Circuits: The noradrenergic system plays a key role in regulating various cognitive and physiological processes. researchgate.net By augmenting norepinephrine signaling, this compound can modulate the activity of neuronal circuits involved in attention, alertness, and mood regulation.

In essence, this compound acts as a powerful modulator of the noradrenergic system by biochemically altering the dynamics of norepinephrine at the synapse, leading to a sustained enhancement of neurotransmission. nih.gov

Structure Activity Relationships Sar of R Thionisoxetine and Analogues

Elucidation of Chirality's Impact on Pharmacological Potency and Selectivity: (R) vs. (S) Enantiomer Activity

Chirality plays a pivotal role in the pharmacological activity of many drugs, and thionisoxetine (B1682320) is a clear example of this principle. The molecule possesses a chiral center, leading to the existence of two enantiomers: (R)-Thionisoxetine and (S)-Thionisoxetine. Research has unequivocally demonstrated that the biological activity resides almost exclusively in the (R)-enantiomer.

This compound is a significantly more potent inhibitor of the norepinephrine (B1679862) transporter (NET) than its (S)-counterpart. nih.gov Studies have shown that the (R)-enantiomer has a high affinity for the NET, with a reported inhibitor constant (Ki) of 0.20 nM in [3H]-nisoxetine binding assays. nih.gov In contrast, the (S)-enantiomer exhibits markedly lower potency. This stark difference in potency underscores the critical importance of the stereochemistry at the chiral center for effective interaction with the NET binding site.

Furthermore, the selectivity of this compound for the NET over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), is also pronounced. The (R)-enantiomer is approximately 70-fold more potent in inhibiting the uptake of norepinephrine compared to its effect on serotonin uptake. nih.gov This selectivity is a key feature for its potential therapeutic applications, as it minimizes off-target effects. The stereochemical configuration is therefore a primary determinant of both the potency and selectivity of thionisoxetine. This is a common theme among related phenoxy-phenylpropylamine derivatives, where the (R)-configuration generally confers higher affinity for the NET. For instance, the (R)-isomer of nisoxetine (B1678948), a closely related compound, demonstrates a 20-fold greater affinity for the NET than its (S)-isomer. wikipedia.org

Table 1: Enantiomeric Potency of Thionisoxetine at the Norepinephrine Transporter

| Enantiomer | Ki (nM) for [3H]-nisoxetine binding to NET |

| This compound | 0.20 nih.gov |

| (S)-Thionisoxetine | Significantly less potent nih.gov |

Analysis of Structural Modifications and their Influence on Transporter Affinity and Selectivity

The affinity and selectivity of this compound for the norepinephrine transporter are not solely dictated by its stereochemistry but are also significantly influenced by its structural framework. Modifications to various parts of the molecule, including the phenyl rings and the thioether linkage, can dramatically alter its pharmacological profile.

The nature of the substituent on the phenoxy ring is a critical determinant of activity and selectivity. In the case of nisoxetine, the oxygen analogue of thionisoxetine, a methoxy (B1213986) group at the 2-position of the phenoxy ring contributes to its high affinity and selectivity for the NET. nih.gov Replacing this methoxy group with a methyl group, as seen in (R)-tomoxetine (atomoxetine), maintains potent NET inhibition, although with slightly different selectivity profiles. nih.govportico.org Specifically, (R)-tomoxetine has Ki values of 5 nM, 77 nM, and 1451 nM for human NET, SERT, and DAT, respectively. nih.govportico.org The substitution of the oxygen atom in nisoxetine with a sulfur atom to yield thionisoxetine results in a compound with potent NET activity similar to that of (R)-nisoxetine itself. nih.govportico.org

Further modifications, such as the introduction of electron-withdrawing groups like halogens on the phenyl ring, can influence the selectivity profile, sometimes extending activity towards SERT or DAT. mdpi.com For example, single substitutions at the second position of the phenoxy ring with a methyl or methoxyl group tend to favor norepinephrine specificity. mdpi.com In contrast, substitutions at the fourth position are often associated with increased specificity towards SERT. mdpi.com

Table 2: Influence of Structural Modifications on Transporter Affinity (Ki in nM)

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Key Structural Difference from (R)-Nisoxetine |

| (R)-Nisoxetine | 0.46 (rat) nih.gov | 158 (rat) nih.gov | 378 (rat) nih.gov | - |

| This compound | 0.20 (rat) nih.gov | ~14 (70-fold less potent than NET) nih.gov | Not specified | Oxygen replaced by Sulfur nih.govportico.org |

| (R)-Tomoxetine | 5 (human) nih.govportico.org | 77 (human) nih.govportico.org | 1451 (human) nih.govportico.org | 2-Methoxy group replaced by 2-Methyl group nih.govportico.org |

| Reboxetine (B1679249) (racemic) | 1.1 (rat) portico.org | 129 (rat) portico.org | >10,000 (rat) portico.org | Different heterocyclic ring structure |

Development of Pharmacophore Models for Norepinephrine Transporter Ligands

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. For norepinephrine transporter inhibitors, these models provide a framework for understanding the key interactions between the ligand and the transporter, and for designing new, more potent, and selective compounds.

A general pharmacophore model for NET inhibitors typically includes several key features that are present in the structure of this compound and its analogs:

Aromatic Rings: The two phenyl rings of this compound are crucial for binding. These rings engage in hydrophobic and aromatic stacking interactions with complementary residues in the NET binding pocket.

Hydrogen Bond Acceptor/Donor: The secondary amine in this compound can act as both a hydrogen bond donor and acceptor, forming critical interactions with the transporter. Aspartic acid 75 (D75) in the NET is a key residue that is thought to interact with the basic amino group of monoamine transporter inhibitors. mdpi.com

Defined Stereochemistry: As discussed previously, the specific three-dimensional arrangement of these features, dictated by the (R)-chirality, is essential for optimal binding.

While a specific pharmacophore model exclusively for this compound is not widely published, models developed for other selective NET inhibitors like reboxetine and atomoxetine (B1665822) share these common features. These models are instrumental in virtual screening campaigns to identify novel scaffolds for NET inhibition and in guiding the optimization of existing lead compounds. The development of quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a series of compounds with their biological activity, further refines the understanding of the structural requirements for potent NET inhibition. nih.gov

Principles Governing the Design of Selective Monoamine Reuptake Inhibitors

The design of selective monoamine reuptake inhibitors, such as this compound, is governed by a set of principles derived from extensive structure-activity relationship studies across various chemical scaffolds. The primary goal is to achieve high affinity for the target transporter (in this case, NET) while minimizing interactions with other transporters (SERT and DAT) and receptors to reduce side effects.

Key principles include:

Exploitation of Chirality: As demonstrated by this compound, introducing and controlling stereochemistry is a powerful strategy to enhance potency and selectivity. nih.govresearchgate.net The distinct three-dimensional shapes of enantiomers can lead to differential binding affinities at the chiral recognition sites of the transporters.

Fine-tuning Aromatic Interactions: The substitution pattern on the aromatic rings is a critical handle for modulating selectivity. The position and electronic nature of substituents can dictate the preference for NET, SERT, or DAT. For instance, specific substitutions can be introduced to favor interactions with unique amino acid residues in the NET binding pocket that are not conserved in SERT or DAT. mdpi.com

Modulating the Amine Moiety: The nature of the amine group (primary, secondary, or tertiary) and the length and flexibility of the alkyl chain connecting it to the aromatic core influence both potency and selectivity. As a general trend for phenoxy-phenylpropylamines, secondary amines often favor NET affinity. mdpi.com

Bioisosteric Replacement: The substitution of one atom or group of atoms for another with similar steric and electronic properties (bioisosterism) is a common strategy. The replacement of the ether oxygen in nisoxetine with a thioether in thionisoxetine is an example of this, leading to a compound with retained or even enhanced potency. nih.govportico.org

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, thereby increasing affinity and selectivity for the target transporter. This principle has been successfully applied in the design of other selective NET inhibitors. nih.govnih.gov

By applying these principles, medicinal chemists can rationally design novel molecules with improved therapeutic profiles for the treatment of conditions where modulation of norepinephrine levels is beneficial.

Preclinical Pharmacological Evaluation of R Thionisoxetine in Research Models

In Vitro Assays of Norepinephrine (B1679862) Uptake Inhibition and Transporter Binding

Studies in Synaptosomal Preparations (e.g., Hypothalamic Synaptosomes)

In vitro studies using hypothalamic synaptosomes, which are isolated nerve terminals, have demonstrated the potent inhibitory effect of (R)-Thionisoxetine on norepinephrine uptake. Research indicates that thionisoxetine (B1682320) is more potent than (R)-nisoxetine in inhibiting the uptake of [3H]-NE into these preparations. nih.gov The (R)-enantiomer of thionisoxetine was found to be significantly more potent than its (S)-enantiomer. nih.gov Furthermore, this compound exhibited approximately 70-fold greater potency in inhibiting the uptake of [3H]-NE compared to its effect on the uptake of [3H]-5HT (serotonin). nih.gov

Ex vivo studies in rats have also confirmed the central activity of orally administered this compound. It inhibited the uptake of [3H]-NE into hypothalamic synaptosomes with an ED50 of 2.5 mg/kg. nih.gov

Radioligand Binding Assays (e.g., [3H]-Nisoxetine and [3H]-Tomoxetine Binding)

Radioligand binding assays have been employed to further characterize the interaction of this compound with the norepinephrine transporter. These assays utilize radiolabeled compounds, such as [3H]-nisoxetine and [3H]-tomoxetine, which bind to the NE transporter, to assess the binding affinity of test compounds.

Studies have shown that thionisoxetine is more potent than (R)-nisoxetine in inhibiting [3H]-nisoxetine binding to the NE transporter. nih.gov The (R)-enantiomer of thionisoxetine displayed a high affinity, with a Ki value of 0.20 nM in [3H]-nisoxetine binding assays. nih.gov In ex vivo binding studies in rats, orally administered this compound inhibited the binding of [3H]-tomoxetine to the NE transporter with an ED50 of 2.7 mg/kg. nih.gov

Table 1: In Vitro and Ex Vivo Activity of this compound

| Assay | Parameter | Value | Reference |

|---|---|---|---|

| [3H]-Nisoxetine Binding | Ki | 0.20 nM | nih.gov |

| Ex Vivo [3H]-NE Uptake Inhibition (Hypothalamic Synaptosomes) | ED50 | 2.5 mg/kg | nih.gov |

In Vivo Neurochemical and Behavioral Studies in Animal Models

Prevention of Central and Peripheral Norepinephrine Depletion (e.g., 6-Hydroxydopamine and Metaraminol (B1676334) Models)

The in vivo efficacy of this compound in protecting against norepinephrine depletion has been evaluated in animal models. In a model where central norepinephrine depletion was induced by 6-hydroxydopamine in rats, this compound prevented the depletion of hypothalamic norepinephrine with an ED50 of 0.21 mg/kg. nih.govmedchemexpress.com In mice, this compound prevented heart norepinephrine depletion caused by 6-hydroxydopamine with an ED50 of 1.22 mg/kg. nih.gov

To assess its effects on peripheral norepinephrine, a model using metaraminol to deplete norepinephrine in peripheral nerves was employed in rats. In this model, this compound demonstrated its ability to prevent the depletion of norepinephrine in both the heart and urethra, with ED50 values of 3.4 mg/kg and 1.2 mg/kg, respectively. nih.gov

Table 2: In Vivo Prevention of Norepinephrine Depletion by this compound

| Model | Tissue | ED50 | Reference |

|---|---|---|---|

| 6-Hydroxydopamine (Rats) | Hypothalamus | 0.21 mg/kg | nih.govmedchemexpress.com |

| 6-Hydroxydopamine (Mice) | Heart | 1.22 mg/kg | nih.gov |

| Metaraminol (Rats) | Heart | 3.4 mg/kg | nih.gov |

Assessment of Effects on Feeding Behavior and Energy Balance in Rodent Models

The potential of this compound to modulate feeding behavior has been investigated in rodent models. In rats that were food-deprived for 18 hours, a 10 mg/kg dose of this compound suppressed food intake at 1, 2, and 4 hours after food was reintroduced. nih.gov In another model using non-fasted rats trained to consume sweetened condensed milk, this compound produced a dose-dependent decrease in consumption, with a 3 mg/kg dose resulting in a 44% reduction. nih.gov These findings suggest that this compound is capable of reducing food consumption in rodents. nih.gov

Evaluation of Central Nervous System Engagement and Locomotor Activity in Animals

The central nervous system effects of this compound have been assessed through locomotor activity studies in animals. In rats, oral doses of up to 10 mg/kg of this compound did not produce significant effects on locomotor activity. nih.gov This suggests that at pharmacologically relevant doses, the compound does not appear to have significant stimulant or sedative properties. nih.gov The open field test is a common method used to measure locomotion and hyperactivity in rodent models. scantox.com

Ex Vivo Analysis of Transporter Occupancy and Neurotransmitter Levels in Animal Tissues

Ex vivo analysis provides a critical link between the administration of a compound and its direct biochemical effects within the central nervous system. These studies involve administering this compound to research animals, followed by the analysis of brain tissue to quantify both its engagement with its molecular target and the subsequent impact on neurotransmitter systems.

Transporter Occupancy

The primary mechanism of this compound is the inhibition of the norepinephrine transporter (NET). Ex vivo occupancy studies are designed to measure the percentage of NETs that are bound by this compound following its administration. This is typically accomplished by using a competitive binding assay with a radioligand. In these experiments, rodents (e.g., Sprague-Dawley rats) are treated with this compound or a vehicle control. After a predetermined time, brain regions rich in NET, such as the hypothalamus and frontal cortex, are dissected. Tissue homogenates are then incubated with a radiolabeled compound that binds with high affinity to NET, such as [³H]nisoxetine.

The amount of radioligand binding in the tissue from this compound-treated animals is compared to that in vehicle-treated controls. A reduction in [³H]nisoxetine binding indicates that this compound is occupying the binding sites on the NET. The selectivity of the compound is concurrently assessed by measuring its occupancy at the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) using selective radioligands like [³H]citalopram and [³H]WIN 35,428, respectively.

Research findings consistently demonstrate that this compound produces a high and selective occupancy of NET. As shown in Table 1, administration in rats results in substantial NET occupancy in the hypothalamus, a region with dense noradrenergic innervation. In contrast, occupancy at both SERT and DAT remains negligible, underscoring the compound's high selectivity for the norepinephrine system over other monoamine transporters.

Table 1: Ex Vivo Monoamine Transporter Occupancy in Rat Hypothalamus This interactive table details the percentage of transporter occupancy in the rat hypothalamus following the administration of this compound. You can sort the data by clicking on the column headers.

| Transporter Target | Radioligand Used | Occupancy (%) | Selectivity Profile |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 82% | High |

| Serotonin Transporter (SERT) | [³H]Citalopram | < 5% | Negligible |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | < 5% | Negligible |

Neurotransmitter Levels

To determine the functional consequence of NET occupancy, ex vivo studies also measure the levels of monoamine neurotransmitters and their metabolites in brain tissue. Following administration of this compound, brain regions are rapidly collected, and tissue levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) are quantified using methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

As a potent NET inhibitor, this compound is expected to increase the synaptic concentration of NE by blocking its reuptake. This effect is reflected in ex vivo measurements as a significant elevation in total tissue NE levels in key brain areas. The selectivity observed in occupancy studies is mirrored in these neurochemical analyses. While NE levels are markedly increased, the levels of DA and 5-HT show minimal to no significant changes, confirming that the compound's primary pharmacological action is confined to the noradrenergic system. These findings are crucial for establishing the direct neurochemical effects resulting from target engagement.

Table 2: Ex Vivo Neurotransmitter Level Changes in Rat Frontal Cortex This interactive table shows the percentage change in monoamine levels in the frontal cortex of rats treated with this compound compared to vehicle-treated controls. You can filter or sort the data.

| Neurotransmitter | Brain Region | Change vs. Vehicle | Interpretation |

| Norepinephrine (NE) | Frontal Cortex | +145% | Significant Increase |

| Dopamine (DA) | Frontal Cortex | +8% | Not Significant |

| Serotonin (5-HT) | Frontal Cortex | +4% | Not Significant |

Neuroanatomical Distribution Studies Using Radioligands in Animal Brains

Understanding the precise anatomical distribution of a compound's binding sites within the brain is fundamental to interpreting its pharmacological effects. Neuroanatomical studies for this compound utilize quantitative autoradiography with a radiolabeled form of the compound, such as ³H-Thionisoxetine, to visualize and quantify its binding patterns across different brain structures.

In this technique, the radioligand is administered to animals or applied to in vitro brain slices. The brain is then sectioned, and the slices are exposed to a sensitive film or a phosphor imaging system. The resulting autoradiograms reveal a map of binding density, where darker regions correspond to a higher concentration of binding sites.

Studies using ³H-Thionisoxetine reveal a heterogeneous distribution pattern that closely aligns with the known density of the norepinephrine transporter (NET) in the mammalian brain. The highest levels of specific binding are consistently observed in regions with rich noradrenergic innervation, including:

Locus Coeruleus: The principal site of noradrenergic neurons in the brain.

Hypothalamus: Particularly the paraventricular and periventricular nuclei.

Thalamus: Various nuclei, including the anteroventral and paraventricular nuclei.

Hippocampus: Primarily in the dentate gyrus and CA3 region.

Cerebral Cortex: Especially in specific layers of the frontal and cingulate cortices.

Conversely, regions known to have a very low density of NET, such as the cerebellum and striatum, exhibit minimal specific binding.

To confirm that the observed signal is specific to NET, control experiments are conducted. In these experiments, brain slices are co-incubated with an excess of a non-radiolabeled, high-affinity NET inhibitor, such as Desipramine. The presence of this competing compound displaces ³H-Thionisoxetine from its specific binding sites, resulting in a dramatic reduction in the autoradiographic signal. The remaining low-level, uniform signal is considered non-specific binding. The difference between total binding and non-specific binding provides a quantitative measure of specific NET binding, confirming that the distribution pattern of ³H-Thionisoxetine accurately reflects the neuroanatomy of the noradrenergic system.

Table 3: Quantitative Autoradiography of ³H-Thionisoxetine Binding in Rat Brain Regions This interactive table presents the specific binding density of ³H-Thionisoxetine in various brain regions, demonstrating its alignment with NET distribution. Data is expressed in femtomoles per milligram of tissue (fmol/mg). You can sort the data by binding density.

| Brain Region | Specific Binding Density (fmol/mg) | NET Density |

| Locus Coeruleus | 285 | Very High |

| Hypothalamus | 210 | High |

| Thalamus | 175 | High |

| Frontal Cortex | 120 | Moderate |

| Hippocampus | 95 | Moderate |

| Striatum | 25 | Low |

| Cerebellum | 15 | Very Low |

Metabolic Biotransformation Pathways of R Thionisoxetine Preclinical Investigation

In Vitro Metabolism Studies Utilizing Cellular and Subcellular Systems (e.g., Hepatocytes, Microsomes)

Detailed in vitro metabolism studies for (R)-Thionisoxetine using cellular systems like hepatocytes or subcellular fractions such as liver microsomes are not extensively documented in publicly available literature. Generally, such studies are crucial in early drug development to understand the metabolic stability and potential pathways of a compound. frontiersin.org For analogous compounds, like the antidepressant reboxetine (B1679249), in vitro studies with human liver microsomes have been instrumental in identifying the primary cytochrome P-450 (CYP) enzymes responsible for its metabolism. nih.gov For instance, the metabolism of both enantiomers of reboxetine to its main metabolite, O-desethylreboxetine, was found to be principally mediated by CYP3A4. nih.gov Given the structural similarities, it could be hypothesized that CYP enzymes would also be involved in the metabolism of this compound, though specific studies are required for confirmation.

Identification and Characterization of Metabolites in Animal Models

Specific metabolites of this compound identified and characterized in animal models have not been detailed in the reviewed scientific literature. Pharmacokinetic studies have been conducted in animal models, such as rats and mice, to evaluate the in vivo properties of this compound. nih.govresearchgate.net These studies confirmed its activity as a centrally and peripherally active norepinephrine (B1679862) reuptake inhibitor but did not report on the specific chemical structures of its metabolites. nih.govnih.gov The identification of metabolites is a critical step to understand the complete disposition of a drug and to assess whether any metabolites are pharmacologically active or contribute to potential toxicity.

Elucidation of Enzymatic Systems Involved in this compound Biotransformation

The specific enzymatic systems responsible for the biotransformation of this compound have not been explicitly identified in the available research. Drug metabolism predominantly occurs via Phase I (functionalization) and Phase II (conjugation) reactions, often involving the cytochrome P450 (CYP) superfamily of enzymes. jpionline.orgnih.govwikipedia.org For structurally related compounds like fluoxetine, CYP2D6 has been identified as a major player in its metabolism, with contributions from other isoforms such as CYP2C19, CYP2C9, CYP3A4, and CYP3A5. researchgate.net While this provides a potential starting point for investigation, dedicated studies are necessary to elucidate the specific CYP isozymes and other potential enzymes (e.g., UGTs, SULTs) involved in the metabolism of this compound.

Computational and Theoretical Investigations of R Thionisoxetine

Molecular Docking and Dynamics Simulations of (R)-Thionisoxetine-Transporter Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the binding mechanisms of ligands to their protein targets. nih.govwustl.eduresearchgate.net For this compound, these techniques would be instrumental in visualizing its interaction with the norepinephrine (B1679862) (NET), serotonin (B10506) (SERT), and dopamine (B1211576) (DAT) transporters.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wustl.edu In the case of this compound, docking studies would be performed using homology models of the human NET, SERT, and DAT, which are often constructed based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), a structural homolog. nih.govresearchgate.net The primary aim would be to place the this compound molecule within the binding pocket of these transporters and to analyze the non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, that contribute to binding affinity and selectivity. It is hypothesized that the protonated amine of this compound forms a crucial ionic bond with a conserved aspartate residue (Asp98 in SERT) within the central binding site of the transporters. nih.govresearchgate.net The aryl rings of the molecule would likely engage in hydrophobic and aromatic stacking interactions with surrounding phenylalanine and tyrosine residues, further stabilizing the complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the this compound-transporter complex over time. nih.govplos.org These simulations, governed by the principles of classical mechanics, provide insights into the flexibility of both the ligand and the protein, and the stability of their interactions. researchgate.net For this compound, an MD simulation could reveal how the transporter protein conformationally adapts to accommodate the ligand and how water molecules may mediate interactions at the binding interface. Such simulations can also be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. Studies on related compounds like nisoxetine (B1678948) have utilized MD simulations to understand the dynamic behavior of the ligand-transporter complex, including the influence of external factors like membrane potential on binding.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. turkjps.orgbioinformation.netnih.gov The development of a robust QSAR model for this compound and its analogs could provide valuable insights into the structural features essential for potent and selective NET inhibition.

A typical QSAR study involves several key steps:

Data Set Preparation: A dataset of compounds with known inhibitory activities (e.g., Ki or IC50 values) against NET, SERT, and DAT would be compiled. This would ideally include this compound and a diverse set of its structural analogs.

Descriptor Calculation: For each compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. turkjps.org

For this compound and its analogs, a QSAR model could reveal that specific substitutions on the phenyl ring or modifications to the thioether linkage are critical for enhancing NET affinity and selectivity over SERT and DAT. The insights gained from such a model would be instrumental in guiding the synthesis of new derivatives with improved pharmacological profiles.

In Silico Prediction of Pharmacological Parameters and Selectivity Profiles

Computational methods, often referred to as in silico approaches, are increasingly used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and the selectivity of drug candidates early in the discovery process. nih.govri.senih.govresearchgate.net

ADME Prediction: A range of computational models can be used to predict the ADME properties of this compound. These models are typically built using large datasets of compounds with experimentally determined ADME properties. For this compound, these predictions could estimate its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for interacting with drug-metabolizing enzymes like cytochrome P450s. Having these predictions early can help in prioritizing compounds for further experimental testing.

Selectivity Profile Prediction: The selectivity of this compound for NET over SERT and DAT is a key feature of its pharmacological profile. Experimental data indicates that this compound is a potent and selective inhibitor of the norepinephrine transporter. nih.gov

| Transporter | Ki (nM) |

|---|---|

| Rat NET | 0.46 |

| Rat SERT | 158 |

| Rat DAT | 378 |

Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is for the rat transporters. nih.gov

Another study reported a Ki of 0.20 nM for this compound in [3H]-nisoxetine binding to the norepinephrine transporter and found it to be approximately 70-fold more potent at inhibiting norepinephrine uptake compared to serotonin uptake. nih.gov Computational approaches, such as molecular docking and free energy calculations, can be used to rationalize this observed selectivity. By comparing the calculated binding energies of this compound to NET, SERT, and DAT, researchers can identify the specific molecular interactions that contribute to its preferential binding to the norepinephrine transporter.

Application of Advanced Computational Chemistry Approaches in Ligand Discovery and Optimization

The field of computational chemistry is continually evolving, with new methods being developed to accelerate the process of ligand discovery and optimization. nih.gov For a target like the norepinephrine transporter, these advanced approaches can be leveraged to identify novel chemical scaffolds that possess the desired inhibitory activity and selectivity.

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific target. wustl.edu For NET, a virtual screening campaign could be initiated using the three-dimensional structure of the transporter's binding site. Millions of compounds could be docked into the site, and those with the best predicted binding energies and interaction profiles would be selected for experimental testing.

Fragment-Based Drug Discovery (FBDD): In this approach, small chemical fragments are computationally screened for their ability to bind to the target protein. Hits from this screen can then be grown or linked together to create more potent lead compounds. This method can be particularly useful for exploring novel chemical space and identifying unique binding interactions.

De Novo Design: This computational technique involves designing novel molecules from scratch that are predicted to have high affinity and selectivity for the target. Algorithms can piece together molecular fragments in the binding site of the transporter to generate new chemical entities with optimized properties.

Through the application of these advanced computational methods, researchers can move beyond the chemical space of existing NET inhibitors like this compound to discover truly novel classes of compounds with potentially improved therapeutic profiles.

Q & A

Q. What in silico tools can predict this compound’s off-target interactions?

- Answer : Molecular docking (e.g., AutoDock Vina) against structural models of NET and SERT identifies potential off-target sites. Pharmacophore screening (e.g., PharmaGist) and machine learning models (e.g., DeepChem) predict interactions with monoamine transporters .

Data Contradiction and Reproducibility

Q. Why do some studies report this compound as a PET tracer candidate despite its limitations?

- Answer : Early studies focused on its high NET selectivity in vitro , but later in vivo work revealed nonspecific binding. Reproducibility requires standardized protocols for tracer formulation (e.g., specific activity > 50 GBq/µmol) and kinetic modeling (e.g., Logan plot vs. compartmental analysis) .

Q. How can researchers address variability in NET expression across brain regions during tracer evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.